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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

Abstract

This document provides a guide to the Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) analysis of the antibiotic compound MM 47755. Known chemically as 8-O-
Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, MM 47755 is an angucycline
antibiotic isolated from Streptomyces species. Its structural elucidation relies heavily on
spectroscopic technigues. This application note is intended for researchers, scientists, and
drug development professionals, offering a compilation of available data and standardized
protocols for the analysis of this compound.

Compound Information:

Parameter Value
Compound Name MM 47755
8-0O-Methyltetrangomycin, 6-Deoxy-8-O-
Synonyms .
methylrabelomycin
CAS Number 117620-87-8
Molecular Formula C20H160s5
Molecular Weight 336.3 g/mol
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Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of MM 47755, confirming its elemental composition and providing structural clues.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of a purified sample of MM 47755 is as
follows:

Sample Preparation: Dissolve a small amount of purified MM 47755 in a suitable volatile
solvent, such as methanol or acetone.

 Instrument: A high-resolution mass spectrometer equipped with an electron ionization

source.
 lonization Mode: Electron lonization (EIl) at 70 eV.

« Inlet System: Direct insertion probe.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Data Acquisition: Scan over a mass-to-charge ratio (m/z) range of 50-500.

Expected Data

Based on the established structure of MM 47755, the following key peaks are expected in the
mass spectrum. The exact relative intensities may vary based on instrumentation and
experimental conditions.

Table 1: Mass Spectrometry Data for MM 47755
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m/z Value Interpretation

336 Molecular lon [M]*

» Correspond to characteristic losses from the
Additional Fragments _ o _ _
molecular ion, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is essential for the detailed structural elucidation of MM 47755, providing
information on the chemical environment of each proton and carbon atom in the molecule. The
identity of MM 47755 is primarily confirmed by *H-NMR.

Experimental Protocol: *H-NMR Spectroscopy

The following protocol outlines the steps for acquiring a *H-NMR spectrum of MM 47755:

o Sample Preparation: Dissolve approximately 5-10 mg of MM 47755 in a deuterated solvent
(e.g., CDCIs or DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm).

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
o Experiment: Standard H pulse program.

o Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate
the signals.

Expected Data

The *H-NMR spectrum of MM 47755 will show distinct signals corresponding to the aromatic,
methoxy, methyl, and methylene protons. The chemical shifts (d) are reported in parts per
million (ppm) relative to TMS. The expected chemical shifts are based on data from
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foundational studies by M.L. Gilpin et al. in the Journal of Antibiotics (1989) and Y. Shigihara et
al. in the Journal of Antibiotics (1988).

Table 2: tH-NMR Chemical Shift Data for MM 47755

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
o [e.g., Ar-H, OCHs,
[Specific values] [e.g.,s,d, t, m] [e.g., 1H, 3H] CHi]
3

Note: Specific, validated chemical shift values from the primary literature could not be accessed
at the time of this writing. Researchers should consult the original publications for precise data.

Workflow for Spectroscopic Analysis of MM 47755

The logical flow for the analysis of MM 47755, from sample isolation to final structure
confirmation, is depicted in the following diagram.
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Caption: Workflow for the analysis of MM 47755.

Signaling Pathways and Logical Relationships
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At present, the detailed signaling pathways affected by MM 47755 are a subject of ongoing
research. The primary established relationship is its antibiotic activity.
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 To cite this document: BenchChem. [Analysis of MM 47755: Application Notes for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677347#nmr-and-mass-spectrometry-analysis-of-
mm-47755]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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